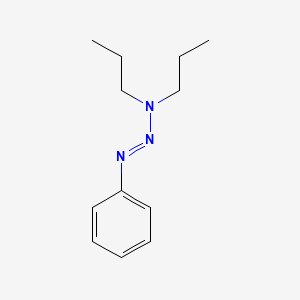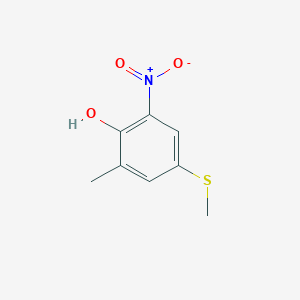
Chlorotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to almost colorless liquid with a specific gravity of 0.87 at 20°C and a boiling point of 126°C at 5 mmHg. This compound is primarily used in organic synthesis and has various applications in industrial and research settings.
Preparation Methods
Chlorotridecane is typically synthesized through the chlorination of tridecane. . The reaction conditions generally include maintaining a controlled temperature and pressure to ensure the efficient production of this compound. Industrial production methods often involve large-scale chlorination processes with stringent safety measures due to the hazardous nature of chlorine gas.
Chemical Reactions Analysis
Chlorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Dehydrohalogenation: When exposed to hot metal surfaces, this compound can undergo dehydrohalogenation, leading to the formation of chlorinated olefins.
Oxidation and Reduction: this compound can also be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield tridecanol.
Scientific Research Applications
Chlorotridecane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Industrial Applications: this compound is utilized in the production of surfactants, detergents, and emulsifiers.
Environmental Research: Studies have investigated the transformation of chlorinated paraffins, such as this compound, to chlorinated olefins during metal work and thermal exposure.
Analytical Methods: It is used in the development of analytical methods for the determination of chlorine dioxide and other chlorine compounds.
Mechanism of Action
The mechanism of action of chlorotridecane primarily involves its reactivity as a chlorinated alkane. The chlorine atom in this compound makes it a good leaving group, facilitating various substitution and elimination reactions. In industrial settings, its transformation during thermal exposure involves dehydrohalogenation, leading to the formation of chlorinated olefins.
Comparison with Similar Compounds
Chlorotridecane can be compared with other chlorinated alkanes such as:
- Chlorododecane (C12H25Cl)
- Chlorotetradecane (C14H29Cl)
- Chloropentadecane (C15H31Cl)
What sets this compound apart is its specific chain length and the resulting physical and chemical properties. For instance, its boiling point and reactivity can differ significantly from those of chlorododecane or chlorotetradecane due to the variation in carbon chain length.
Properties
CAS No. |
34214-84-1 |
|---|---|
Molecular Formula |
C13H27Cl |
Molecular Weight |
218.80 g/mol |
IUPAC Name |
5-chlorotridecane |
InChI |
InChI=1S/C13H27Cl/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
HLFUZAIUGZYFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)





![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



